Cas no 55870-64-9 (D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-)

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- structure
55870-64-9 structure
Product Name:D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
CAS-nummer:55870-64-9
MF:C19H37N5O7
MW:447.526385068893
CID:373371
PubChem ID:65453
Update Time:2025-04-19

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • (2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • Pentisomicin
    • 5-epi-Sisomicin
    • 5-Episisomicin
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • Mutamicin 6
    • Mutamycin 6
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideox
    • Pentisomicin [USAN:INN]
    • Q27282733
    • DTXSID7046887
    • PENTISOMICIN [INN]
    • Pentisomicina
    • SCHEMBL380284
    • Pentisomicina [INN-Spanish]
    • Sch 22591
    • NCGC00263839-02
    • Pentisomicine
    • 55870-64-9
    • Tox21_112770
    • L5BS6WSR0E
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • Pentisomicine [INN-French]
    • SCH-22591
    • Pentisomicin (USAN/INN)
    • DTXCID20819919
    • D05425
    • Tox21_112770_1
    • Pentisomicinum
    • PENTISOMICIN [USAN]
    • NCGC00181169-01
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-
    • CAS-55870-64-9
    • Pentisomicinum [INN-Latin]
    • UNII-L5BS6WSR0E
    • NS00125779
    • CHEMBL2105403
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
    • Inchi: 1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1
    • InChI-sleutel: URWAJWIAIPFPJE-VHLNBGGKSA-N
    • LACHT: O([C@@H]1[C@@H]([C@H]([C@](C)(CO1)O)NC)O)[C@H]1[C@@H](C[C@@H]([C@H]([C@H]1O)O[C@@H]1[C@@H](CC=C(CN)O1)N)N)N

Berekende eigenschappen

  • Exacte massa: 447.269
  • Monoisotopische massa: 447.269
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 643
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 214A^2
  • XLogP3: -5.1

Experimentele eigenschappen

  • Dichtheid: 1.2777 (rough estimate)
  • Kookpunt: 556.56°C (rough estimate)
  • Vlampunt: 363°C
  • Brekindex: 1.7600 (estimate)

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- Gerelateerde literatuur

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.